Alpha-Tetrasaccharide
Overview
Description
Alpha-Tetrasaccharide is a carbohydrate composed of four monosaccharide units linked together It is a type of oligosaccharide that can be found in various biological systems
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-Tetrasaccharide typically involves the stepwise addition of monosaccharide units. This can be achieved through chemical or enzymatic glycosylation reactions. The process often requires the use of protecting groups to ensure the selective formation of glycosidic bonds. Common reagents used in these reactions include glycosyl donors, glycosyl acceptors, and catalysts such as Lewis acids or enzymes like glycosyltransferases .
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological approaches, such as microbial fermentation or enzymatic synthesis. These methods can be optimized for large-scale production by selecting suitable microbial strains or enzymes and optimizing the reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Alpha-Tetrasaccharide can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using oxidizing agents like periodate.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, typically using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, where they are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Periodate, under mild acidic conditions.
Reduction: Sodium borohydride, in aqueous or alcoholic solutions.
Substitution: Various reagents depending on the desired functional group, such as acyl chlorides for acylation or alkyl halides for alkylation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldonic acids, while reduction can produce alditols .
Scientific Research Applications
Alpha-Tetrasaccharide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Plays a role in cell-cell recognition and signaling processes.
Medicine: Investigated for its potential therapeutic applications, such as in the development of glycomimetics for drug design.
Industry: Utilized in the production of bioactive compounds and as a functional ingredient in food and cosmetic products
Mechanism of Action
The mechanism of action of Alpha-Tetrasaccharide involves its interaction with specific molecular targets, such as glycosyltransferases and glycosidases. These enzymes facilitate the addition or removal of monosaccharide units, thereby modulating the structure and function of glycoconjugates. The pathways involved in these processes include glycosylation and deglycosylation, which are essential for various biological functions .
Comparison with Similar Compounds
Beta-Tetrasaccharide: Similar in structure but differs in the configuration of the glycosidic bonds.
Heparin Tetrasaccharide: Contains sulfate groups and is involved in anticoagulant activity.
Chondroitin Sulfate Tetrasaccharide: Found in cartilage and involved in maintaining structural integrity
Uniqueness: Alpha-Tetrasaccharide is unique due to its specific glycosidic linkages and its role in various biological processes.
Properties
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-[(2R,3S,4S,5R,6S)-3-hydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO20/c1-7-14(35)19(40)20(41)25(42-7)47-23-22(46-24-13(27-8(2)32)18(39)16(37)11(5-30)43-24)17(38)12(6-31)44-26(23)45-21(10(34)4-29)15(36)9(33)3-28/h3,7,9-26,29-31,33-41H,4-6H2,1-2H3,(H,27,32)/t7-,9-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20-,21+,22-,23+,24+,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJLMAWPOOWMRF-BFJQYDNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)O)CO)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045128 | |
Record name | A-Tetrasaccharide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alpha-Tetrasaccharide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000445 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59957-92-5 | |
Record name | O-2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl-(1→3)-O-[6-deoxy-α-L-galactopyranosyl-(1→2)]-O-β-D-galactopyranosyl-(1→4)-D-glucose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59957-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | A-Tetrasaccharide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alpha-Tetrasaccharide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000445 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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